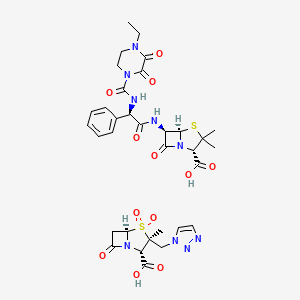
nodulisporic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nodulisporic acid C is a natural product found in Nodulisporium and Hypoxylon with data available.
Scientific Research Applications
Isolation and Activity
Nodulisporic acids C, C1, and C2, are a series of D-ring-opened nodulisporic acids isolated from the fungus Nodulisporium sp. Nodulisporic acid C has shown good activity against fleas, indicating its potential as an insecticidal agent (Ondeyka et al., 2003).
Structure and Biological Activities
Further studies on nodulisporic acids D, E, and F, which are related to nodulisporic acid C, have explored their structure, biological activities, and biogenetic relationships. These studies highlight the potential of these compounds as orally bioavailable, antiflea agents derived from the Nodulisporium genus (Singh et al., 2004).
Heterologous Biosynthesis
The biosynthesis of nodulisporic acid F has been studied in detail. The identification of a gene cluster responsible for the biosynthesis of nodulisporic acids in the fungus Hypoxylon pulicicidum (Nodulisporium sp.) and the functional role of specific genes in this process have been elucidated (Van de Bittner et al., 2018).
Synthetic Studies
Synthetic studies have been conducted to replicate nodulisporic acid C. For instance, a short, enantioselective synthesis of (-)-nodulisporic acid C has been developed, demonstrating the potential for laboratory production of this compound (Godfrey et al., 2018).
Biogeography of Producing Strains
Research has also been conducted on the biogeography and relatedness of Nodulisporium strains producing nodulisporic acid. This study helps in understanding the environmental and geographic distribution of these fungi (Polishook et al., 2001).
properties
Molecular Formula |
C43H57NO5 |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
(2E,4E)-5-[(10R,11S,17S,18S,21S,22S,23R,26S)-11,21-dihydroxy-7,7,9,9,17,18,22-heptamethyl-13-(3-methylbut-2-enyl)-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2,4(12),5,13-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C43H57NO5/c1-23(2)13-15-26-33-27(30-22-39(4,5)49-40(6,7)34(30)36(33)46)21-28-29-20-25-14-16-31-41(8,18-11-12-24(3)38(47)48)32(45)17-19-42(31,9)43(25,10)37(29)44-35(26)28/h11-13,18,21-22,25,31-32,34,36,44-46H,14-17,19-20H2,1-10H3,(H,47,48)/b18-11+,24-12+/t25-,31-,32-,34+,36+,41-,42-,43+/m0/s1 |
InChI Key |
KYJMIMWHTSJVQB-GQQOVJSASA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@@H]([C@@]7(C)/C=C/C=C(\C)/C(=O)O)O)C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC(C7(C)C=CC=C(C)C(=O)O)O)C)C)C |
synonyms |
nodulisporic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



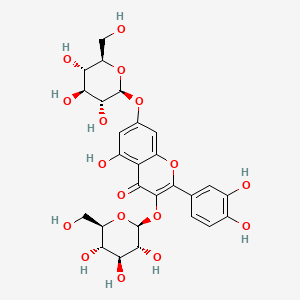
![N-[(1R)-1-(3-Methoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B1244013.png)
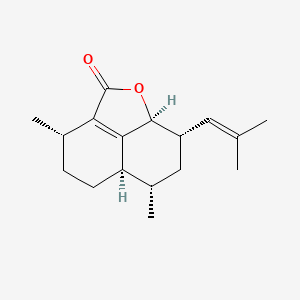
![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)
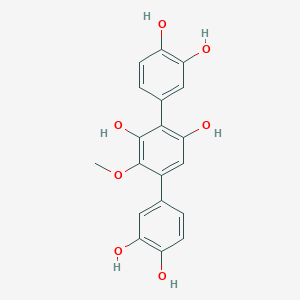

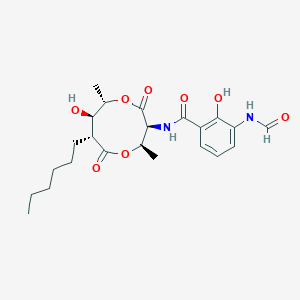

![(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B1244027.png)
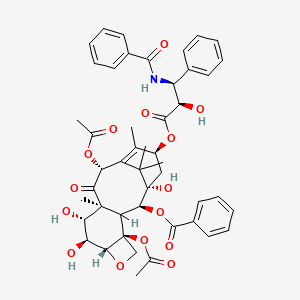
![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)
![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244031.png)
